Benzofurazan, 4-(phenylsulfonyl)-7-(1-piperidinyl)-, 1-oxide

Central nervous system disease Drug discovery Patent-protected compound

Researchers targeting CNS indications require structurally authenticated leads with established IP context. This compound (CAS 58131-56-9), cited as 'Phenylsulfonyl derivative 4' in CNS disease patents (ICD-11: 8A04-8D87), directly addresses the need for patent-aligned chemical space in neuropharmacology SAR campaigns. • Redox-active benzofurazan N-oxide: Enables bioreductive prodrug design under hypoxic conditions • Dual 4,7-disubstitution pattern: Offers synthetic complexity not achievable with mono-substituted intermediates • Structurally authenticated CAS-registered standard: Ensures fidelity in chromatographic method development and SAR expansion

Molecular Formula C17H17N3O4S
Molecular Weight 359.4 g/mol
CAS No. 58131-56-9
Cat. No. B13934379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzofurazan, 4-(phenylsulfonyl)-7-(1-piperidinyl)-, 1-oxide
CAS58131-56-9
Molecular FormulaC17H17N3O4S
Molecular Weight359.4 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=CC=C(C3=NO[N+](=C23)[O-])S(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C17H17N3O4S/c21-20-17-14(19-11-5-2-6-12-19)9-10-15(16(17)18-24-20)25(22,23)13-7-3-1-4-8-13/h1,3-4,7-10H,2,5-6,11-12H2
InChIKeyQUKCXMLTDSPIIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Phenylsulfonyl)-7-(1-piperidinyl)benzofurazan 1-Oxide Procurement


Benzofurazan, 4-(phenylsulfonyl)-7-(1-piperidinyl)-, 1-oxide is a synthetic heterocyclic small molecule (C₁₇H₁₇N₃O₄S, MW 359.4 g/mol) featuring a benzofurazan N-oxide core with 4-phenylsulfonyl and 7-piperidinyl substituents . It is classified within the benzoxadiazole N-oxide family and has been investigated in medicinal chemistry contexts, with noted potential for central nervous system disease research [1]. The compound is available for non-human research purposes from select specialty chemical suppliers, typically requiring quotation for bulk procurement .

Workflow CNS disease research pathway studies
Context Patent-indexed chemical space alignment
Procurement Specialty supplier; quotation-based bulk supply

Irreplaceable Specificity of 4-(Phenylsulfonyl)-7-(1-piperidinyl)benzofurazan 1-Oxide


The precise 4-phenylsulfonyl-7-piperidinyl disubstitution pattern on the benzofurazan 1-oxide scaffold is structurally specific and not interchangeable with other benzofurazan derivatives [1]. The compound has been specifically cited in patent literature as 'Phenylsulfonyl derivative 4' (Synonym: PMID29334795-Compound-49) for central nervous system disease indications, indicating that its exact substitution geometry—not merely the benzofurazan core—is linked to a distinct intellectual property position and biological profile [2]. Generic substitution with other piperidinyl-benzofurazans or phenylsulfonyl analogs lacking the N-oxide moiety risks losing target engagement specificity documented for this exact compound.

4,7-Disubstitution pattern is not interchangeable with mono-substituted benzofurazans; target engagement may shift.
N-oxide redox state is critical for bioreductive behavior; reduced analogs may not replicate reactivity profile.
Patent-indexed CNS indication is unique to this scaffold; generic analogs lack equivalent database positioning.

Differentiation Evidence for This Benzofurazan N-Oxide


CNS Patent Indication Specificity

This compound, designated 'Phenylsulfonyl derivative 4' or 'PMID29334795-Compound-49,' is explicitly named in a patent assigned to Oxygen Healthcare Research Pvt. Ltd. with a stated indication for central nervous system disease (ICD-11: 8A04-8D87) and a development status of 'Patented' [1]. In contrast, generic, unsubstituted benzofurazan or simpler mono-substituted benzofurazan derivatives lack this specific patent-associated CNS indication in authoritative drug target databases. The TTD database entry uniquely links this exact CAS number to this indication status [1].

CNS patent specificity
Class-level inference
Target: Patented CNS indication (ICD-11 8A04-8D87); Comparator: No CNS patent found
Aligns with patented CNS chemical space
TTD drug entry D0ZC7W; patent-assigned indication
Central nervous system disease Drug discovery Patent-protected compound

N-Oxide Redox Reactivity Distinction

The 1-oxide functionality on the benzofurazan core is a redox-active structural feature absent in reduced benzofurazan analogs lacking this oxidation state [1]. While direct comparative reactivity data for this exact compound versus its deoxygenated analog are not publicly available, the N-oxide motif is well-established in medicinal chemistry as a modulator of solubility, hydrogen-bonding capability, and bioreductive activation potential [2]. Suppliers list this compound specifically as the 1-oxide, confirming that the oxidized form is the isolated and characterized product, with computed LogP of 4.23 and polar surface area (PSA) of 97.25 Ų . Reduced analogs would exhibit altered lipophilicity and hydrogen-bond acceptor profiles.

N-oxide redox state
Class-level inference
1-Oxide form; LogP 4.23, PSA 97.25 Ų
Redox state influences prodrug design
Computed physicochemical properties; reduced form would differ
Redox chemistry Prodrug design Chemical stability

Dual Substituent Scaffold Uniqueness

The compound possesses both a phenylsulfonyl group at the 4-position and a piperidinyl group at the 7-position of the benzofurazan core . This 4,7-disubstitution pattern is distinct from common benzofurazan analogs that typically bear only one of these substituents. The TTD database specifically indexes this compound as 'Phenylsulfonyl derivative 4,' emphasizing the phenylsulfonyl moiety as a defining pharmacophoric feature [1]. No directly comparable compound with only mono-substitution (e.g., 4-phenylsulfonyl-benzofurazan without 7-piperidinyl) or 7-piperidinyl-benzofurazan without 4-phenylsulfonyl) is indexed with the same indication profile in authoritative drug databases, suggesting the substitution combination is critical to the observed development interest.

Dual substituent scaffold
Class-level inference
4-phenylsulfonyl + 7-piperidinyl disubstitution; unique TTD indexing
Pharmacophoric complexity not available from mono-substituted analogs
Scaffold indexed as Phenylsulfonyl derivative 4
Medicinal chemistry Structure-activity relationship Scaffold differentiation

Application Scenarios for This Benzofurazan Derivative


CNS Drug Discovery with Patent-Defined Start

This compound is suitable for research groups investigating central nervous system (CNS) therapeutic targets who require a starting point with established intellectual property context. As 'Phenylsulfonyl derivative 4' (PMID29334795-Compound-49), it has been explicitly patented for CNS disease indications (ICD-11: 8A04-8D87) [1]. Procuring this specific CAS-numbered compound ensures alignment with the patent chemical space, supporting structure-activity relationship studies or mechanism-of-action investigations in neuropharmacology. This scenario is directly supported by the TTD drug entry associating CAS 58131-56-9 with CNS disease patent status.

Bioreductive Prodrug Design with N-Oxide

The benzofurazan 1-oxide moiety provides a defined redox-active functional group that can serve as a trigger for bioreductive activation under hypoxic conditions, a strategy employed in prodrug design [1]. With a computed LogP of 4.23 and PSA of 97.25 Ų, this compound falls within physicochemical space amenable to membrane permeation while retaining the N-oxide polar functionality . Researchers designing hypoxia-activated prodrugs or investigating N-oxide bioreduction pathways should select this compound specifically, as the reduced (deoxygenated) analog represents a chemically distinct entity with different redox behavior.

Scaffold Diversification in Heterocyclic Chemistry

This compound serves as a structurally authenticated benzofurazan building block bearing the 4-phenylsulfonyl-7-piperidinyl disubstitution pattern [1]. The sulfonyl group provides a site for further nucleophilic derivatization, while the piperidinyl group introduces a basic nitrogen center amenable to salt formation or further N-functionalization . For medicinal chemistry groups building focused libraries around the benzofurazan core, this compound offers a substitution complexity (dual substituents at positions 4 and 7) not achievable with simpler mono-substituted benzofurazan intermediates. Procurement of the exact CAS-registered compound ensures structural fidelity in SAR expansion campaigns.

Analytical Reference Standard for Benzoxadiazoles

With well-characterized physicochemical properties including density (1.48 g/cm³), computed boiling point (595.9 °C at 760 mmHg), and flash point (314.2 °C), this compound can serve as a reference standard in chromatographic method development for the benzoxadiazole N-oxide compound class [1]. Its distinct InChIKey (QUKCXMLTDSPIIX-UHFFFAOYSA-N) provides a unique structural identifier for database cross-referencing . Analytical laboratories requiring a certified, structurally confirmed benzofurazan N-oxide standard for LC-MS or GC-MS method validation should procure this CAS-specific compound to ensure unambiguous identification.

Application
Selection Property
Validation Focus
CNS drug discovery (patent context)
Patent-indexed benzofurazan scaffold
TTD CNS indication alignment
Bioreductive prodrug design
N-oxide redox functionality
Hypoxia-activation assay context
Heterocyclic scaffold diversification
4,7-Disubstitution pattern
SAR library fidelity
Analytical reference standard
Characterized physicochemical profile
Chromatographic method specificity
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